Fluazuron

Catalog No.
S528102
CAS No.
86811-58-7
M.F
C20H10Cl2F5N3O3
M. Wt
506.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluazuron

CAS Number

86811-58-7

Product Name

Fluazuron

IUPAC Name

N-[[4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-2,6-difluorobenzamide

Molecular Formula

C20H10Cl2F5N3O3

Molecular Weight

506.2 g/mol

InChI

InChI=1S/C20H10Cl2F5N3O3/c21-11-5-4-10(29-19(32)30-17(31)16-13(23)2-1-3-14(16)24)7-15(11)33-18-12(22)6-9(8-28-18)20(25,26)27/h1-8H,(H2,29,30,31,32)

InChI Key

YOWNVPAUWYHLQX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F

Solubility

Soluble in DMSO

Synonyms

Fluazuron; Acatak;

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F

Description

The exact mass of the compound Fluazuron is 505.0019 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of chloropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ecotoxicological Assessment

Tick Control in Cattle

    Scientific Field: Veterinary Research

    Summary of Application: Fluazuron is a chitin synthesis inhibitor administered as a pour-on formulation in cattle for tick control.

    Methods of Application: Two hundred and ninety-two beef cows around parturition were treated with a commercial pour-on formulation of fluazuron at a rate of 2.5 mg/kg of body weight.

    Results: No animals with the presence of ticks were identified during the first 117 days of the study, except for three cows and one calf at the time of the third application (day 77).

Insect Growth Regulator

Tick Infestation in Cows and Calves

Woodrat Flea Control

Fluazuron is a synthetic compound classified as an N-acylurea, specifically a benzoylphenylurea. Its chemical formula is C20_{20}H10_{10}Cl2_2F5_5N3_3O3_3, and it is recognized for its efficacy as an acaricide, primarily used in veterinary medicine for the control of ticks in livestock. The compound operates by inhibiting chitin synthesis, which is crucial for the development of the exoskeleton in arthropods, thereby preventing their maturation and reproduction .

Fluazuron acts as an insecticide by inhibiting chitin synthesis in insects and mites []. Chitin is a vital component of their exoskeleton, and its disruption during molting stages leads to death. The specific mechanism involves binding to the enzyme chitin synthase, preventing the formation of new chitin [].

Fluazuron is considered to have low acute toxicity in mammals []. However, potential hazards include:

  • Mild skin irritation: Prolonged or repeated contact can cause skin irritation [].
  • Environmental impact: Fluazuron is persistent in the environment and may pose a threat to non-target organisms, particularly beneficial insects [].

  • Etherification: 2-chloro-5-nitrophenol reacts with 2,3-dichloro-5-methyltrifluoropyridine to form an etherate.
  • Reduction: The etherate undergoes reduction using sodium bisulfide in ethanol or methanol to yield 4-chloro-3-(3-chloro-5-methyltrifluoropyridinyloxy)aniline.
  • N-acylation: This intermediate is then reacted with 2,6-difluorobenzamide and triphosgene to produce 2,6-difluorobenzoyl isocyanate.
  • Addition Reaction: Finally, the aniline derivative and the isocyanate undergo an addition reaction to form fluazuron .
Fluazuron=Etherate+4 chloro 3 3 chloro 5 methyltrifluoropyridinyloxy aniline+2 6 difluorobenzoyl isocyanate\text{Fluazuron}=\text{Etherate}+\text{4 chloro 3 3 chloro 5 methyltrifluoropyridinyloxy aniline}+\text{2 6 difluorobenzoyl isocyanate}

Fluazuron exhibits significant biological activity as an acaricide. Its mechanism involves disrupting the synthesis of chitin in ticks, which is essential for their exoskeletal development. This leads to impaired growth and reproduction in target species. Studies indicate that fluazuron has a prolonged elimination half-life, remaining active in the system for approximately three to four weeks post-administration . Furthermore, it has been associated with immunotoxic effects, causing alterations in nuclear chromatin and potentially leading to cytotoxicity at high concentrations .

The synthesis of fluazuron can be accomplished through several methods, primarily involving multi-step organic reactions:

  • Starting Materials: Key starting materials include 2-chloro-5-nitrophenol and 2,3-dichloro-5-methyltrifluoropyridine.
  • Reaction Conditions: The reduction reaction typically occurs at temperatures between 60°C and 90°C over a period of 5 to 20 hours. The addition reaction takes place at lower temperatures (10°C to 60°C) for 4 to 20 hours .
  • Purification: The final product undergoes refinement and purification to achieve the desired purity levels necessary for commercial applications.

Fluazuron is primarily utilized in veterinary medicine as an ectoparasiticide for livestock, particularly cattle. Its applications include:

  • Tick Control: Effective against various tick species, helping reduce infestations that can lead to disease transmission.
  • Long-lasting Efficacy: Due to its slow metabolism and prolonged action, fluazuron provides extended protection against ectoparasites .

Research into fluazuron's interactions reveals potential immunotoxicity and cytotoxicity under certain conditions. Studies have indicated that fluazuron may induce pyknotic nuclei formation due to chromatin disorganization within cells . Additionally, its effects on various biological pathways suggest that it could interact with multiple cellular targets, leading to varied pharmacological outcomes.

Fluazuron shares structural and functional similarities with other compounds used for tick control and pest management. Below are some comparable compounds:

Compound NameChemical StructureMechanism of ActionUnique Features
AbamectinC48_{48}H72_{72}O14_{14}Enhances GABA-mediated neurotransmissionBroad-spectrum activity against parasites
IvermectinC48_{48}H74_{74}O14_{14}Binds to glutamate-gated chloride channelsEffective against a wide range of nematodes
FipronilC12_{12}H4_{4}Cl2_{2}F6_{6}NInhibits gamma-aminobutyric acid neurotransmissionFast-acting; used in both veterinary and agricultural settings

Fluazuron's unique mechanism of action—specifically its interference with chitin synthesis—distinguishes it from other acaricides that may target different physiological processes or pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

505.0019374 g/mol

Monoisotopic Mass

505.0019374 g/mol

Heavy Atom Count

33

LogP

5.1 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VB0PV6I7L6

GHS Hazard Statements

Aggregated GHS information provided by 229 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.00e-13 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

86811-58-7

Wikipedia

Fluazuron

Use Classification

Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes

Dates

Modify: 2023-08-15
1: Morel N, Signorini ML, Mangold AJ, Guglielmone AA, Nava S. Strategic control of Rhipicephalus (Boophilus) microplus infestation on beef cattle grazed in Panicum maximum grasses in a subtropical semi-arid region of Argentina. Prev Vet Med. 2017 Sep 1;144:179-183. doi: 10.1016/j.prevetmed.2017.06.006. Epub 2017 Jun 15. PubMed PMID: 28716199.
2: Lopes WDZ, Chiummo RM, Vettorato LF, de Castro Rodrigues D, Sonada RB. The effectiveness of a fixed-dose combination pour-on formulation of 1.25% fipronil and 2.5% fluazuron against economically important ectoparasites and associated pharmacokinetics in cattle. Parasitol Int. 2017 Oct;66(5):627-634. doi: 10.1016/j.parint.2017.05.005. Epub 2017 May 17. PubMed PMID: 28527785.
3: Gaudêncio FN, Klafke GM, Tunholi-Alves VM, Ferreira TP, Coelho CN, da Fonseca AH, da Costa Angelo I, Pinheiro J. Activity of carboxylesterases, glutathione-S-transferase and monooxygenase on Rhipicephalus microplus exposed to fluazuron. Parasitol Int. 2017 Oct;66(5):584-587. doi: 10.1016/j.parint.2017.04.006. Epub 2017 Apr 20. PubMed PMID: 28435029.
4: Zortéa T, Segat JC, Maccari AP, Sousa JP, Da Silva AS, Baretta D. Toxicity of four veterinary pharmaceuticals on the survival and reproduction of Folsomia candida in tropical soils. Chemosphere. 2017 Apr;173:460-465. doi: 10.1016/j.chemosphere.2017.01.069. Epub 2017 Jan 12. PubMed PMID: 28131090.
5: Maciel WG, Lopes WDZ, Gomes LVC, Cruz BC, Felippelli G, Santos IBD, Borges FA, Gonçalves WA Junior, Scarpa AB, Nicaretta JE, Bastos TSA, da Costa AJ. Susceptibility of Rhipicephalus (Boophilus) microplus to fluazuron (2.5mg/kg) and a combination of novaluron (2.0mg/kg)+eprinomectin (0.36mg/kg) in field studies in Brazil. Prev Vet Med. 2016 Dec 1;135:74-86. doi: 10.1016/j.prevetmed.2016.10.019. Epub 2016 Nov 3. PubMed PMID: 27931932.
6: Ke K, Li H, Yao H, Shi XN, Dong C, Zhu Y, Liu X, Li L, Leung KS, Wong MH, Liu XD, Kung HF, Lin MC. In silico prediction and in vitro and in vivo validation of acaricide fluazuron as a potential inhibitor of FGFR3 and a candidate anticancer drug for bladder carcinoma. Chem Biol Drug Des. 2017 Apr;89(4):505-513. doi: 10.1111/cbdd.12872. Epub 2016 Nov 2. PubMed PMID: 27664399.
7: Gaudêncio FN, Tunholi-Alves VM, Lima MG, Gôlo PS, Angelo Ida C, Castro RN, Fonseca AH, Scott FB, Pinheiro J. Alterations in the oxidative metabolism of Rhipicephalus (Boophilus) microplus ticks in response to exposure to the insect growth regulator fluazuron. Rev Bras Parasitol Vet. 2016 Jan-Mar;25(1):54-60. doi: 10.1590/S1984-29612016006. Epub 2016 Mar 11. PubMed PMID: 26982563.
8: Puerta JM, Chaparro JJ, Lopez-Arias A, Arroyave SA, Villar D. Loss of in vitro Efficacy of Topical Commercial Acaricides on Rhipicephalus microplus (Ixodida: Ixodidae) From Antioquian Farms, Colombia. J Med Entomol. 2015 Nov;52(6):1309-14. doi: 10.1093/jme/tjv129. Epub 2015 Aug 19. PubMed PMID: 26336268.
9: Gomes LV, Lopes WD, Cruz BC, Teixeira WF, Felippelli G, Maciel WG, Bichuette MA, Ruivo MA, Alcantara Colli MH, Carvalho RS, Martinez AC, Soares VE, da Costa AJ. Acaricidal effects of fluazuron (2.5 mg/kg) and a combination of fluazuron (1.6 mg/kg) + ivermectin (0.63 mg/kg), administered at different routes, against Rhipicephalus (Boophilus) microplus parasitizing cattle. Exp Parasitol. 2015 Jun;153:22-8. doi: 10.1016/j.exppara.2015.02.004. Epub 2015 Feb 26. PubMed PMID: 25728230.
10: Nava S, Mangold AJ, Canevari JT, Guglielmone AA. Strategic applications of long-acting acaricides against Rhipicephalus (Boophilus) microplus in northwestern Argentina, with an analysis of tick distribution among cattle. Vet Parasitol. 2015 Mar 15;208(3-4):225-30. doi: 10.1016/j.vetpar.2015.01.015. Epub 2015 Jan 28. PubMed PMID: 25670006.
11: Cruz BC, Teixeira WF, Maciel WG, Felippelli G, Fávero FC, Cruz AC, Buzzulini C, Soares VE, Gomes LV, Lopes WD, de Oliveira GP, da Costa AJ. Effects of fluazuron (2.5 mg/kg) and a combination of fluazuron (3.0 mg/kg) + abamectin (0.5 mg/kg) on the reproductive parameters of a field population of Rhipicephalus (Boophilus) microplus on experimentally infested cattle. Res Vet Sci. 2014 Aug;97(1):80-4. doi: 10.1016/j.rvsc.2014.04.012. Epub 2014 May 5. PubMed PMID: 24837997.
12: Reck J, Klafke GM, Webster A, Dall'Agnol B, Scheffer R, Souza UA, Corassini VB, Vargas R, dos Santos JS, Martins JR. First report of fluazuron resistance in Rhipicephalus microplus: a field tick population resistant to six classes of acaricides. Vet Parasitol. 2014 Mar 17;201(1-2):128-36. doi: 10.1016/j.vetpar.2014.01.012. Epub 2014 Jan 29. PubMed PMID: 24560364.
13: de Oliveira PR, Calligaris IB, Nunes PH, Bechara GH, Camargo-Mathias MI. Fluazuron-induced morphological changes in Rhipicephalus sanguineus Latreille, 1806 (Acari: Ixodidae) nymphs: An ultra-structural evaluation of the cuticle formation and digestive processes. Acta Trop. 2014 May;133:45-55. doi: 10.1016/j.actatropica.2014.01.008. Epub 2014 Feb 4. PubMed PMID: 24508101.
14: Chen L, Chen J, Guo Y, Li J, Yang Y, Xu L, Fu F. Study on the simultaneous determination of seven benzoylurea pesticides in Oolong tea and their leaching characteristics during infusing process by HPLC-MS/MS. Food Chem. 2014 Jan 15;143:405-10. doi: 10.1016/j.foodchem.2013.08.027. Epub 2013 Aug 14. PubMed PMID: 24054259.
15: Calligaris IB, De Oliveira PR, Roma GC, Bechara GH, Camargo-Mathias MI. Action of the insect growth regulator fluazuron, the active ingredient of the acaricide Acatak®, in Rhipicephalus sanguineus nymphs (Latreille, 1806) (Acari: Ixodidae). Microsc Res Tech. 2013 Nov;76(11):1177-85. doi: 10.1002/jemt.22282. Epub 2013 Sep 2. PubMed PMID: 24000046.
16: Fourie JJ, Liebenberg JE, Nyangiwe N, Austin C, Horak IG, Bhushan C. The effects of a pour-on formulation of fluazuron 2.5 % and flumethrin 1 % on populations of Rhipicephalus decoloratus and Rhipicephalus microplus both on and off bovine (Bonsmara breed) hosts. Parasitol Res. 2013 Aug;112 Suppl 1:67-79. doi: 10.1007/s00436-013-3282-x. PubMed PMID: 23749085.
17: de Oliveira PR, Calligaris IB, Roma GC, Bechara GH, Camargo-Mathias MI. Fluazuron-induced morphophysiological changes in the cuticle formation and midgut of Rhipicephalus sanguineus Latreille, 1806 (Acari: Ixodidae) nymphs. Parasitol Res. 2013 Jan;112(1):45-58. doi: 10.1007/s00436-012-3103-7. Epub 2012 Sep 20. PubMed PMID: 22992894.
18: de Oliveira PR, Calligaris IB, Roma GC, Bechara GH, Pizano MA, Camargo Mathias MI. Potential of the insect growth regulator, fluazuron, in the control of Rhipicephalus sanguineus nymphs (Latreille, 1806) (Acari: Ixodidae): determination of the LD95 and LD50. Exp Parasitol. 2012 May;131(1):35-9. doi: 10.1016/j.exppara.2012.02.023. Epub 2012 Mar 21. PubMed PMID: 22465612.
19: Pasay C, Rothwell J, Mounsey K, Kelly A, Hutchinson B, Miezler A, McCarthy J. An exploratory study to assess the activity of the acarine growth inhibitor, fluazuron, against Sarcoptes scabei infestation in pigs. Parasit Vectors. 2012 Feb 16;5:40. doi: 10.1186/1756-3305-5-40. PubMed PMID: 22336283; PubMed Central PMCID: PMC3298804.
20: Davis RM, Cleugh E, Smith RT, Fritz CL. Use of a chitin synthesis inhibitor to control fleas on wild rodents important in the maintenance of plague, Yersinia pestis, in California. J Vector Ecol. 2008 Dec;33(2):278-84. PubMed PMID: 19263847.

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